Cas no 110115-07-6 (Calpain Inhibitor II)

Calpain Inhibitor II structure
Produktname:Calpain Inhibitor II
Calpain Inhibitor II Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-
- CALPAIN INHIBITOR II
- AC-LEU-LEU-L-METHIONINAL
- Ac-Leu-Leu-Met-al
- AC-LEU-LEU-MET-ALDEHYDE
- AC-LEU-LEU-MET-CHO
- AC-LEU-LEU-METHIONINAL
- AC-LLM-CHO
- ALLM
- N-ACETYL-LEU-LEU-MET-CHO
- N-AC-LEU-LEU-METHIONINAL
- CI 2
- Calp II
- SUAM 312
- DTXSID90911499
- N-Acetylleucyl-leucyl-methininal
- Q27107457
- N-Acetyl-L-leucyl-L-leucyl-L-methioninal
- 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid
- Calpain inhibitor 2
- ALLM (Calpain Inhibitor)
- AKOS040741088
- ALLM - CAS 110115-07-6
- N-Allm
- N-acetylleucyl-leucyl-methioninal
- Ac-Leu-Leu-Methional; ALLM
- 110115-07-6
- N-Acetyl-L-leucyl-N-(1-formyl-3-mercaptopropyl)-L-leucinamide (S)
- BDBM50421409
- SCHEMBL2162504
- (S)-2-acetamido-4-methyl-N-((S)-4-methyl-1-((S)-4-(methylthio)-1-oxobutan-2-ylamino)-1-oxopentan-2-yl)pentanamide
- SUAM-312
- 1D8SBU367Z
- HY-118355
- UNII-1D8SBU367Z
- L-Leucinamide, N-acetyl-L-leucyl-N-(1-formyl-3-(methylthio)propyl)-, (S)-
- CS-0065741
- Ac-Leu-Leu-Met-H
- L-LEUCINAMIDE, N-ACETYL-L-LEUCYL-N-((1S)-1-FORMYL-3-(METHYLTHIO)PROPYL)-
- (2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide
- CHEMBL318779
- CCG-207842
- CHEBI:7209
- (2S)-2-acetamido-N-[(1S)-1-[[(1S)-1-formyl-3-methylsulfanyl-propyl]carbamoyl]-3-methyl-butyl]-4-methyl-pentanamide
- Cpi(2)
- Calpain Inhibitor II, powder
- N-Acetyl-leu-leu-methioninal
- G12173
- Calpain Inhibitor II
-
- MDL: MFCD00065506
- Inchi: InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1
- InChI-Schlüssel: RJWLAIMXRBDUMH-ULQDDVLXSA-N
- Lächelt: CC(C[C@H](NC(C)=O)C(N[C@H](C(N[C@H](C=O)CCSC)=O)CC(C)C)=O)C
Berechnete Eigenschaften
- Genaue Masse: 401.23500
- Monoisotopenmasse: 401.23482778g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 16
- Komplexität: 497
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 16
- Topologische Polaroberfläche: 104
- Oberflächenladung: 0
- XLogP3: 2.2
Experimentelle Eigenschaften
- Farbe/Form: Weißes oder cremeweißes geruchloses Pulver
- Dichte: 1.076±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Sehr leicht löslich (0,52 g/l) (25°C),
- PSA: 129.67000
- LogP: 2.67760
- Löslichkeit: Löslich in Ethanol
Calpain Inhibitor II Sicherheitsinformationen
- WGK Deutschland:3
- Sicherheitshinweise: S22; S24/25
- FLUKA MARKE F CODES:3-10
- Sicherheitsbegriff:S24/25
Calpain Inhibitor II Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | C216030-2.5mg |
Calpain Inhibitor II |
110115-07-6 | 2.5mg |
$ 160.00 | 2022-04-01 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65630-25mg |
Calpain Inhibitor II |
110115-07-6 | 98% | 25mg |
¥2558.00 | 2023-09-08 | |
Biosynth | FC29615-5 mg |
Calpain Inhibitor II |
110115-07-6 | 5mg |
$635.25 | 2023-01-04 | ||
Biosynth | FC29615-25 mg |
Calpain Inhibitor II |
110115-07-6 | 25mg |
$1,270.50 | 2023-01-04 | ||
Ambeed | A675597-1mg |
(S)-2-Acetamido-4-methyl-N-((S)-4-methyl-1-(((S)-4-(methylthio)-1-oxobutan-2-yl)amino)-1-oxopentan-2-yl)pentanamide |
110115-07-6 | 99% | 1mg |
$60.0 | 2025-02-27 | |
1PlusChem | 1P008S23-5mg |
CALPAIN INHIBITOR II |
110115-07-6 | ≥98% | 5mg |
$123.00 | 2025-02-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65630-5mg |
Calpain Inhibitor II |
110115-07-6 | 98% | 5mg |
¥888.00 | 2023-09-08 | |
Biosynth | FC29615-1 mg |
Calpain Inhibitor II |
110115-07-6 | 1mg |
$381.15 | 2023-01-04 | ||
MedChemExpress | HY-118355-5mg |
ALLM |
110115-07-6 | ≥98.0% | 5mg |
¥1600 | 2024-04-20 | |
A2B Chem LLC | AE08811-25mg |
CALPAIN INHIBITOR II |
110115-07-6 | ≥98% | 25mg |
$207.00 | 2024-04-20 |
Calpain Inhibitor II Verwandte Literatur
-
Nguyen Minh Tam,Pham Cam Nam,Duong Tuan Quang,Nguyen Thanh Tung,Van V. Vu,Son Tung Ngo RSC Adv. 2021 11 2926
-
Huihui Yang,Jinfei Yang RSC Med. Chem. 2021 12 1026
110115-07-6 (Calpain Inhibitor II) Verwandte Produkte
- 136632-32-1(N-Acetyl-L-leucyl-L-leucyl-L-methional)
- 2229101-92-0(tert-butyl N-5-(1-cyanoethyl)-2,3-dimethoxyphenylcarbamate)
- 1142952-13-3(1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine)
- 1781072-01-2(methyl 1-(4-methoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate)
- 2137683-00-0(2-Cyclopropyl-4-[(2-methylbutan-2-yl)amino]butan-1-ol)
- 1337741-85-1(2-(2-methoxy-4-methylphenyl)azetidine)
- 1823338-07-3(1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine])
- 21666-38-6(N-Hexane-d14)
- 1448053-88-0(2-methoxy-N-{4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-ylmethyl}benzene-1-sulfonamide)
- 2248279-04-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[3-(dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:110115-07-6)Calpain Inhibitor II

Reinheit:99%
Menge:5mg
Preis ($):166.0